(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride is a compound of significant interest in the field of medicinal chemistry. It is primarily recognized as a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This compound is classified as an amino acid derivative, specifically a substituted propanoic acid, and is often utilized in research related to neurological disorders.
The synthesis of (S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride typically involves multi-step organic synthesis techniques. One common approach includes:
The specific reaction conditions (e.g., temperature, solvent choice, catalysts) are critical for achieving high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for (S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride is CHClFNO.
(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride can participate in various chemical reactions typical of amino acids and their derivatives:
These reactions are often facilitated by specific reagents or catalysts and require careful control of conditions to prevent degradation or unwanted side reactions.
The primary mechanism of action involves antagonism at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. By blocking this receptor:
Research indicates that compounds like (S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride can modulate synaptic plasticity, which is crucial for learning and memory processes.
(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride has several applications in scientific research:
The stereoselective construction of the (S)-configured α-carbon center in 2-amino-3-(2,6-difluoropyridin-3-yl)propanoic acid necessitates precision catalytic strategies. Asymmetric hydrogenation of prochiral enolates remains the most industrially viable approach, employing chiral transition metal complexes to achieve >99% enantiomeric excess (ee). Rhodium catalysts ligated to atropisomeric diphosphines (e.g., (S)-BINAP or (R,R)-Et-DuPhos) facilitate enantioselective reduction of the corresponding (Z)-enol acetate precursor derived from 2,6-difluoropyridine-3-carbaldehyde. This method leverages π-stacking interactions between the heteroaromatic system and the chiral ligand to enforce facial selectivity during hydride transfer [2].
Chiral auxiliary approaches provide complementary stereocontrol. Condensation of 2,6-difluoropyridinyl ketones with (1R,2S)-norephedrine-derived oxazolidinones yields enolates that undergo diastereoselective alkylation. Subsequent auxiliary cleavage affords the (S)-enantiomer with ≤98% de, though this route requires stoichiometric chiral material [8]. Reaction kinetics studies reveal that the ortho-fluorine atoms significantly lower transition state energy barriers due to their electron-withdrawing effects, accelerating reductive amination rates by 2.3-fold compared to non-fluorinated analogs [9].
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst System | Substrate | ee (%) | Reaction Conditions | Reference |
---|---|---|---|---|
Rh-(S)-BINAP | (Z)-β-Aryl Enol Acetate | >99 | 50 psi H₂, MeOH, 25°C | [2] |
Ru-(R,R)-TsDPEN | N-Acyl Pyridinyl Dehydroalanine | 97 | HCO₂H/Et₃N, iPrOH, 40°C | [8] |
Pd-(S)-tBuPHOX | α-Imino Pyridinyl Ester | 95 | HCO₂H, DCM, 30°C | [9] |
L-Serine homologation offers a biologically compatible pathway for (S)-configuration retention. Protection of L-serine as N-Boc-serine β-lactone enables nucleophilic ring opening by 3-lithio-2,6-difluoropyridine. This C-C bond formation proceeds with complete stereoretention at the α-carbon, yielding the β-substituted alanine precursor after hydrolysis. The 2,6-difluoro substitution pattern enhances pyridine nucleophilicity (pKa = 3.8 vs. 5.2 for unsubstituted pyridine), achieving 92% yield with <1% racemization [8].
Enzymatic resolution complements chemical synthesis. Immobilized penicillin acylase selectively hydrolyzes the (R)-enantiomer from racemic N-phenylacetyl precursors, enriching the (S)-isomer to ≥99% ee. The difluoropyridinyl moiety exhibits exceptional enzyme compatibility due to its diminished basicity (pKa of conjugate acid = 1.2 vs. pyridine pKa 5.2), preventing active-site protonation [2] [8]. Critical to configuration retention is the suppression of pyridine-mediated racemization through low-temperature processing (<0°C) and non-basic workup protocols, as the electron-deficient ring exhibits reduced α-proton abstraction kinetics [9].
Table 2: Chiral Pool Synthetic Routes
Chiral Source | Key Transformation | Stereoretention (%) | Overall Yield (%) | |
---|---|---|---|---|
L-Serine β-lactone | Nucleophilic addition to 3-Li-2,6-F₂Py | >99 | 78 | |
L-Aspartic acid | Electrophilic fluorination at C3 | 97 | 65 | |
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Directed ortho-metalation/fluorination | 98 | 71 | [6] |
Protonation thermodynamics govern dihydrochloride salt formation. The difluorinated pyridine nitrogen (pKa ≈ 0.5) exhibits 100-fold lower basicity than non-fluorinated analogs, necessitating saturated HCl/IPA solutions for efficient salt precipitation. Isothermal titration calorimetry reveals exothermic binding (−ΔH = 48 kJ/mol) for the first HCl addition (carboxylate protonation), while the second HCl addition (amine protonation) shows entropy-driven behavior (TΔS = +15 kJ/mol) due to solvent reorganization [3].
Crystal lattice stabilization arises from specific ionic interactions. Single-crystal X-ray analysis demonstrates a monoclinic P2₁ space group with Z' = 1. The protonated amine forms N–H···Cl hydrogen bonds (2.98 Å), while the pyridinium ion engages in bifurcated N⁺–H···Cl⁻/O contacts (3.12 Å). Ortho-fluorine atoms participate in F···H–N lattice interactions (2.67 Å), enhancing crystal density to 1.62 g/cm³ – 18% higher than the monofluorinated analog [3] [6]. Hygroscopicity reduction is profound: the dihydrochloride salt exhibits 0.2% weight gain at 60% RH versus 12% for the free base, attributable to chloride-mediated water exclusion in the crystal lattice [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: